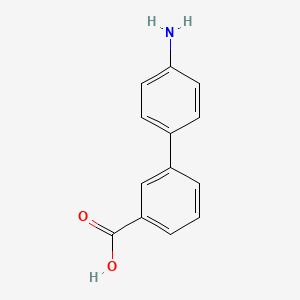
5-Brom-2-chlor-4-methylpyridin
Übersicht
Beschreibung
5-Bromo-2-chloro-4-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-chloro-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-chloro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrieller Prozess-Scale-Up
Diese Verbindung wurde beim Scale-Up des industriellen Prozesses für 5-Brom-2-chlor-4-(Methoxycarbonyl)benzoesäure verwendet . Dieser Prozess umfasst mehrere Schritte, darunter Nitrierung, Hydrolyse, Hydrierung, Veresterung, Bromierung und Diazotierung .
Synthese von organischen Stickstoffliganden
In der Grundlagenforschung der Chemie kann „5-Brom-2-chlor-4-methylpyridin“ zur Synthese einer Reihe von organischen Stickstoffliganden verwendet werden, die Pyridineinheiten enthalten . Diese Liganden finden gute Anwendung in der Grundlagenforschung der Methodik der Übergangsmetallkatalyse .
Biochemisches Reagenz
“this compound” ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für die lebenswissenschaftliche Forschung verwendet werden kann .
Bestimmung der Gasphasenbasizität
Obwohl nicht direkt mit „this compound“ verwandt, wurde sein enger Verwandter „2-Chlor-4-methylpyridin“ zur Bestimmung der Gasphasenbasizität verschiedener relativ kleiner organischer Moleküle verwendet . Es ist plausibel, dass „this compound“ auf ähnliche Weise verwendet werden könnte.
Safety and Hazards
Wirkmechanismus
Target of Action
5-Bromo-2-chloro-4-methylpyridine is primarily used as a biochemical reagent . It is often used in the synthesis of various organic compounds . .
Mode of Action
It is known to participate in various organic synthesis reactions . For instance, it can react with phenylboronic acid in the presence of a palladium catalyst to form a new compound .
Biochemical Pathways
Given its use in organic synthesis, it is likely involved in various chemical reactions that lead to the formation of new compounds .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-4-methylpyridine’s action largely depend on the specific chemical reactions it is involved in. As a reagent, it contributes to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-4-methylpyridine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it should be stored in a cool, dark place to maintain its stability . Furthermore, its reactivity can be influenced by the presence of catalysts, as seen in its reaction with phenylboronic acid .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-chloro-4-methylpyridine plays a role in biochemical reactions as a potential inhibitor or modulator of enzyme activity. It interacts with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in cellular signaling pathways related to inflammation and stress responses . The interaction between 5-Bromo-2-chloro-4-methylpyridine and p38α MAPK can lead to the inhibition of the enzyme’s activity, thereby affecting downstream signaling pathways. Additionally, 5-Bromo-2-chloro-4-methylpyridine may interact with other proteins and biomolecules, influencing their function and activity.
Cellular Effects
The effects of 5-Bromo-2-chloro-4-methylpyridine on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α MAPK by 5-Bromo-2-chloro-4-methylpyridine can lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have downstream effects on cellular processes such as inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-chloro-4-methylpyridine involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can bind to the active site of p38α MAPK, inhibiting its activity by preventing the phosphorylation of downstream targets . Additionally, 5-Bromo-2-chloro-4-methylpyridine may interact with other enzymes and proteins, leading to changes in their activity and function. These interactions can result in alterations in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloro-4-methylpyridine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, 5-Bromo-2-chloro-4-methylpyridine has been shown to maintain its inhibitory effects on p38α MAPK over extended periods . In in vivo studies, the compound’s stability and degradation may influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloro-4-methylpyridine can vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and cellular signaling pathways. At higher doses, 5-Bromo-2-chloro-4-methylpyridine may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Threshold effects and dose-dependent responses should be carefully considered in studies involving this compound.
Metabolic Pathways
5-Bromo-2-chloro-4-methylpyridine is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The effects of 5-Bromo-2-chloro-4-methylpyridine on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloro-4-methylpyridine within cells and tissues are influenced by factors such as transporters and binding proteins. This compound can be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of 5-Bromo-2-chloro-4-methylpyridine within tissues can also be affected by its interactions with binding proteins, which can influence its localization and activity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloro-4-methylpyridine can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-Bromo-2-chloro-4-methylpyridine within subcellular structures can influence its interactions with biomolecules and its overall effects on cellular processes.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISESOOISZHSENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370306 | |
| Record name | 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778611-64-6 | |
| Record name | 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)

